beta-Hydroxy-3-nitrophenylalanine
Overview
Description
Beta-Hydroxy-3-nitrophenylalanine is an organic compound with the molecular formula C9H10N2O5. It is a derivative of phenylalanine, an essential amino acid, and contains both a hydroxyl group and a nitro group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Hydroxy-3-nitrophenylalanine can be synthesized through several methods. One common approach involves the nitration of phenylalanine, followed by hydroxylation. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxy-3-nitrophenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and hydroxyl groups influence the reactivity and orientation of the substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Beta-Keto-3-nitrophenylalanine.
Reduction: Beta-Hydroxy-3-aminophenylalanine.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Beta-Hydroxy-3-nitrophenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of beta-Hydroxy-3-nitrophenylalanine involves its interaction with various molecular targets. The hydroxyl and nitro groups on the aromatic ring allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3-Nitrotyrosine: Similar structure but with a hydroxyl group on the para position relative to the amino group.
4-Nitrophenylalanine: Similar structure but with the nitro group on the para position relative to the amino group.
3-Hydroxyphenylalanine: Similar structure but without the nitro group .
Uniqueness: Beta-Hydroxy-3-nitrophenylalanine is unique due to the presence of both a hydroxyl and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-2-1-3-6(4-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)/t7-,8?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHARJQAJLMPIU-JAMMHHFISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C([C@@H](C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722556 | |
Record name | beta-Hydroxy-3-nitro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75082-88-1 | |
Record name | beta-Hydroxy-3-nitro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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